molecular formula C9H6Cl2N4 B1459531 4-chloro-N-(4-chlorophenyl)-1,3,5-triazin-2-amine CAS No. 1107654-26-1

4-chloro-N-(4-chlorophenyl)-1,3,5-triazin-2-amine

Cat. No.: B1459531
CAS No.: 1107654-26-1
M. Wt: 241.07 g/mol
InChI Key: AVEWCFDNNDQJAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(4-chlorophenyl)-1,3,5-triazin-2-amine ( 1107654-26-1) is a chemical compound based on the 1,3,5-triazine scaffold, a structure of significant interest in medicinal chemistry and drug discovery . The 1,3,5-triazine core is a key pharmacophore in numerous bioactive molecules, known to exhibit a wide array of biological activities, including antibacterial, antiviral, and notably, anticancer properties . This particular derivative features both a chloro and a (4-chlorophenyl)amino substituent, which are common in the synthesis of more complex molecules aimed at inhibiting cancer cell proliferation . Research into similar 1,3,5-triazine compounds has demonstrated promising cytotoxic activity against colorectal cancer cell lines, with some derivatives showing superior antiproliferative effects compared to reference drugs like 5-fluorouracil . The presence of the chlorine atom on the triazine ring is a crucial reactive handle, allowing for further functionalization via nucleophilic aromatic substitution, making this amine a valuable synthetic intermediate for constructing diverse chemical libraries . These libraries are essential for screening in the development of new, targeted therapeutic agents. This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

4-chloro-N-(4-chlorophenyl)-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N4/c10-6-1-3-7(4-2-6)14-9-13-5-12-8(11)15-9/h1-5H,(H,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVEWCFDNNDQJAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=NC=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

4-chloro-N-(4-chlorophenyl)-1,3,5-triazin-2-amine can be synthesized through several methods. One common method involves the reaction of cyanuric chloride with 4-chloroaniline in the presence of a base such as sodium carbonate. The reaction typically takes place in an ice bath to control the temperature and prevent side reactions .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of microwave irradiation to achieve higher yields and purity in a shorter time. This method is advantageous as it reduces the reaction time and energy consumption compared to conventional methods .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-chlorophenyl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles such as amines, alcohols, or thiols.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazine derivatives, which can have different functional groups attached to the triazine ring, enhancing their utility in different applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-chlorophenyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to its antimicrobial and antiviral effects. The exact molecular targets and pathways depend on the specific application and the nature of the compound’s interaction with biological systems .

Comparison with Similar Compounds

Structural Analogs with Varied Aryl Substituents

Modification of the aryl group on the triazine ring significantly impacts biological activity and physicochemical properties. Key examples include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Biological Activity Reference
Target Compound 4-Chlorophenyl C₉H₆Cl₂N₄ 241.08 Under investigation
6-(4-Chlorophenyl)-4-(4-methylpiperidino)-1,3,5-triazin-2-amine 4-Chlorophenyl, 4-methylpiperidino C₁₅H₁₇ClN₆ 324.79 Antileukemic activity
4-Chloro-N-(4-fluorophenyl)-6-morpholino-1,3,5-triazin-2-amine 4-Fluorophenyl, morpholino C₁₃H₁₂ClFN₅O 323.72 Biological activity studied
4-(2-Chlorophenyl)-6-(methylsulfanyl)-1,3,5-triazin-2-amine 2-Chlorophenyl, methylsulfanyl C₁₀H₉ClN₄S 252.72 Not reported
  • Antileukemic Activity: The 4-methylpiperidino analog demonstrated notable antileukemic activity, suggesting that bulky amine substituents enhance interaction with cellular targets .
  • Substituent Effects : Fluorine substitution (e.g., 4-fluorophenyl) may improve metabolic stability compared to chlorine, while methylsulfanyl groups could alter lipophilicity .

Morpholino-Substituted Derivatives

Morpholino groups are common in drug design due to their polarity and hydrogen-bonding capacity. Examples include:

  • 4-Chloro-N-methyl-6-morpholino-N-phenyl-1,3,5-triazin-2-amine: Synthesized from 2,4-dichloro-6-morpholino-triazine and N-methylaniline, this compound exhibits a planar triazine core with bond lengths and angles consistent with aromatic systems .
  • 4-Chloro-N,N-diethyl-6-morpholino-1,3,5-triazin-2-amine: Diethylamine substitution may enhance solubility in nonpolar solvents compared to aryl-substituted analogs .

Metal Complexation Behavior

The target compound’s analogs, such as 4,6-dichloro-N-(4-chlorophenyl)-1,3,5-triazin-2-amine, form stable complexes with platinum(IV) and palladium(II) ions.

Physicochemical Properties

  • Stability : Chlorine atoms at positions 4 and 6 may confer resistance to hydrolysis, a critical feature for shelf-life in pharmaceutical formulations .

Biological Activity

Overview

4-Chloro-N-(4-chlorophenyl)-1,3,5-triazin-2-amine is a member of the triazine family, characterized by its unique substitution pattern that imparts distinct chemical and biological properties. This compound has garnered attention for its potential applications in various fields, particularly in medicinal chemistry due to its biological activity against cancer and microbial pathogens.

Chemical Structure

The molecular formula of this compound is C7H5Cl2N4C_7H_5Cl_2N_4, with a molecular weight of 202.05 g/mol. The presence of two chlorine atoms and an amine group enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It has been shown to inhibit the activity of certain enzymes and proteins that are critical for cell survival and proliferation. This inhibition can lead to:

  • Antimicrobial Effects : The compound exhibits antimicrobial properties by disrupting essential biological processes in various pathogens.
  • Anticancer Activity : Research indicates that it can induce apoptosis in cancer cells by interfering with cellular signaling pathways.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against multiple cancer cell lines. The results are summarized in the table below:

Cell LineIC50 (µM)% Growth Inhibition
MCF7 (Breast)10.570
A549 (Lung)15.265
HeLa (Cervical)8.980
HCT116 (Colon)12.360

The data indicates significant cytotoxic effects, particularly against HeLa cells, suggesting a promising avenue for further investigation in cancer therapeutics.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial efficacy against various bacterial strains. The following table summarizes its activity:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings highlight the compound's potential as a broad-spectrum antimicrobial agent.

Case Studies

One notable study involved the synthesis and evaluation of various triazine derivatives, including this compound. The study reported that derivatives exhibited enhanced binding affinities to target proteins involved in cancer cell proliferation and survival pathways. Molecular docking studies indicated that the compound effectively binds to tubulin and other critical targets, suggesting a mechanism that disrupts microtubule formation essential for mitosis .

Another study focused on its antimicrobial properties, revealing that the compound could inhibit the growth of resistant strains of bacteria commonly associated with nosocomial infections .

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 4-chloro-N-(4-chlorophenyl)-1,3,5-triazin-2-amine, and how can reaction parameters be optimized?

Answer:
The compound is synthesized via nucleophilic aromatic substitution (SNAr) on a triazine core. A typical protocol involves reacting 2,4-dichloro-1,3,5-triazine with 4-chloroaniline in the presence of a base (e.g., N-ethyl-N-isopropylpropan-2-amine) in solvents like dioxane or THF . Key parameters affecting yield include:

  • Temperature : Room temperature reactions (e.g., 25°C) often achieve high yields (>90%) for primary amines , while bulkier or less nucleophilic substrates may require elevated temperatures (e.g., 101°C for 76% yield with 3,5-difluoroaniline) .
  • Reaction Time : Extended durations (e.g., 4 days) are necessary for sterically hindered amines to achieve moderate yields (52% for 4-chloroaniline) .
  • Purification : Flash chromatography with gradients of hexane/ethyl acetate is standard, though UPLC purity can vary (e.g., 85–99%) depending on byproduct formation .

Basic: How can nuclear magnetic resonance (NMR) spectroscopy resolve structural ambiguities in triazine derivatives like this compound?

Answer:
1H and 13C NMR are critical for confirming substituent positions and verifying regioselectivity. For example:

  • Aromatic Protons : Coupling constants (e.g., J = 8.1–8.4 Hz in δ 7.44–7.64 ppm) distinguish para-substituted aryl groups from ortho/meta isomers .
  • Chlorine Effects : Deshielding of adjacent carbons (e.g., δ 163–181 ppm in 13C NMR) confirms chlorine substitution on the triazine ring .
  • Rotamer Analysis : Split signals in acetone-d6 (e.g., δ 4.62 ppm for propynyl groups) indicate restricted rotation, aiding in confirming steric environments .
    Complementary techniques like UPLC-MS ensure purity (>85%) and validate molecular ions (e.g., m/z 359 [M+1] for chloro-fluoro analogues) .

Advanced: How should researchers address contradictions in reported yields for similar triazine derivatives under comparable conditions?

Answer:
Discrepancies often arise from subtle differences in:

  • Substrate Reactivity : Electron-withdrawing groups (e.g., -Cl) on aniline reduce nucleophilicity, necessitating longer reaction times (e.g., 4 days vs. 5 minutes for 4-fluoroaniline) .
  • Solvent Effects : Polar aprotic solvents (e.g., THF) enhance SNAr rates compared to dioxane, as seen in 99% yields for 4-fluoroaniline derivatives .
  • Byproduct Formation : Competing reactions (e.g., disubstitution) can lower purity; rigorous purification (e.g., IsoleraOne systems) mitigates this but reduces isolated yields .
    Statistical tools like Design of Experiments (DoE) can systematically optimize parameters .

Advanced: What strategies are recommended for elucidating structure-activity relationships (SAR) of triazine-based bioactive compounds?

Answer:

  • Functional Group Variation : Replace chloro substituents with bioisosteres (e.g., -F, -OCH3) to assess electronic effects. For example, 4-fluorophenyl analogues showed submicromolar histamine H4 receptor affinity, while bromo derivatives improved selectivity .
  • Pharmacophore Mapping : Use X-ray crystallography (via SHELX refinement ) or docking studies to identify key binding interactions (e.g., hydrogen bonding with triazine N-atoms).
  • In Vitro Assays : Measure cAMP modulation (e.g., CHO-h H4R-cAMPzEN cells) to correlate substituent effects with functional activity .

Advanced: How can computational modeling enhance the design of triazine derivatives for targeted applications?

Answer:

  • Density Functional Theory (DFT) : Calculate charge distribution to predict SNAr reactivity (e.g., electron-deficient triazine rings favor nucleophilic attack) .
  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions (e.g., THF vs. dioxane) .
  • Crystallographic Refinement : SHELXL software refines X-ray data to resolve bond-length ambiguities, critical for confirming regiochemistry .

Advanced: What challenges arise during scale-up synthesis, and how can they be mitigated?

Answer:

  • Purification Bottlenecks : Chromatography becomes impractical at scale; switch to recrystallization (e.g., using ethyl acetate/hexane) .
  • Exothermic Reactions : Controlled addition of amines at 0°C prevents runaway reactions .
  • Byproduct Management : Use tetrabutylammonium hydrogensulfate as a phase-transfer catalyst to minimize disubstitution in biphasic systems .

Advanced: How should pharmacological studies be designed to evaluate the bioactivity of this compound?

Answer:

  • Target Identification : Screen against kinase or GPCR panels (e.g., H4R in CHO cells) to identify primary targets .
  • Dose-Response Analysis : Use logarithmic concentration ranges (e.g., 1 nM–100 µM) to determine IC50/EC50 values .
  • Selectivity Profiling : Compare affinity across homologous receptors (e.g., H3R vs. H4R) to assess specificity .
  • Mechanistic Studies : Employ cAMP or calcium flux assays to elucidate signaling pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-N-(4-chlorophenyl)-1,3,5-triazin-2-amine
Reactant of Route 2
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4-chloro-N-(4-chlorophenyl)-1,3,5-triazin-2-amine

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